4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide
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Overview
Description
4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is a synthetic organic compound known for its unique chemical structure and properties
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical reactions .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds and could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have been known to participate in reactions that involve the formation of new bonds , which could potentially lead to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridinyl intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate reagent to introduce the oxyphenyl group.
Coupling with butanamide: The intermediate is then coupled with 4-chlorobutanamide under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.
Scientific Research Applications
4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluazuron: A compound with a similar structure, used as an acaricide.
Sorafenib: Contains a trifluoromethyl group and is used as a kinase inhibitor in cancer therapy.
Uniqueness
4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O2/c17-6-2-5-14(24)23-11-3-1-4-12(8-11)25-15-13(18)7-10(9-22-15)16(19,20)21/h1,3-4,7-9H,2,5-6H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXMGRUTBJEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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